molecular formula C29H40O2 B14280998 4,4'-(Pentane-3,3-diyl)bis(2-cyclohexylphenol) CAS No. 122161-82-4

4,4'-(Pentane-3,3-diyl)bis(2-cyclohexylphenol)

Cat. No.: B14280998
CAS No.: 122161-82-4
M. Wt: 420.6 g/mol
InChI Key: GUTBOWNVNQBPBD-UHFFFAOYSA-N
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Description

4,4’-(Pentane-3,3-diyl)bis(2-cyclohexylphenol) is a chemical compound characterized by its unique structure, which includes two cyclohexylphenol groups connected by a pentane-3,3-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Pentane-3,3-diyl)bis(2-cyclohexylphenol) typically involves the reaction of cyclohexylphenol with a suitable pentane-3,3-diyl precursor under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where cyclohexylphenol is reacted with a pentane-3,3-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Pentane-3,3-diyl)bis(2-cyclohexylphenol) can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form hydroquinones.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols or other substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4’-(Pentane-3,3-diyl)bis(2-cyclohexylphenol) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant due to the presence of phenolic groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins due to its ability to form stable cross-linked structures.

Mechanism of Action

The mechanism of action of 4,4’-(Pentane-3,3-diyl)bis(2-cyclohexylphenol) involves its interaction with molecular targets through its phenolic groups. These groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The compound may also interact with specific enzymes or receptors, modulating biological pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Pentane-3,3-diyldiphenol: Similar structure but lacks the cyclohexyl groups.

    4,4’-Pentane-3,3-diylbis(2,6-dimethylphenol): Contains additional methyl groups on the phenolic rings.

Uniqueness

4,4’-(Pentane-3,3-diyl)bis(2-cyclohexylphenol) is unique due to the presence of cyclohexyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. These groups may also enhance the compound’s stability and potential biological activity compared to its simpler analogs.

Properties

CAS No.

122161-82-4

Molecular Formula

C29H40O2

Molecular Weight

420.6 g/mol

IUPAC Name

2-cyclohexyl-4-[3-(3-cyclohexyl-4-hydroxyphenyl)pentan-3-yl]phenol

InChI

InChI=1S/C29H40O2/c1-3-29(4-2,23-15-17-27(30)25(19-23)21-11-7-5-8-12-21)24-16-18-28(31)26(20-24)22-13-9-6-10-14-22/h15-22,30-31H,3-14H2,1-2H3

InChI Key

GUTBOWNVNQBPBD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC(=C(C=C1)O)C2CCCCC2)C3=CC(=C(C=C3)O)C4CCCCC4

Origin of Product

United States

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